1-(Pyridin-3-yl)piperidine-4-carbonitrile
CAS No.:
Cat. No.: VC16001328
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 1-pyridin-3-ylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C11H13N3/c12-8-10-3-6-14(7-4-10)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-7H2 |
| Standard InChI Key | ZRHMGGGMELPMOF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C#N)C2=CN=CC=C2 |
Introduction
1-(Pyridin-3-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a member of the piperidine class, which is known for its diverse pharmacological activities, including analgesic, antihistaminic, and antipsychotic properties. This compound specifically incorporates a pyridine ring and a nitrile group, which are common motifs in medicinal chemistry for their ability to participate in various biological interactions.
Synthesis and Preparation
While specific synthesis protocols for 1-(Pyridin-3-yl)piperidine-4-carbonitrile are not widely documented, compounds of similar structure often involve reactions such as nucleophilic substitution or cross-coupling reactions. For instance, the synthesis might involve the reaction of a pyridine derivative with a piperidine precursor in the presence of a suitable catalyst.
Potential Biological Activities
Piperidine derivatives are known for their broad range of biological activities. Although specific data on 1-(Pyridin-3-yl)piperidine-4-carbonitrile is limited, compounds with similar structures have shown potential as:
-
Neuroactive Agents: Piperidine derivatives can interact with neurotransmitter systems, potentially exhibiting effects on mood, cognition, or pain perception.
-
Antiviral or Antimicrobial Agents: Some piperidine compounds have demonstrated antiviral or antimicrobial properties, though this would depend on specific structural modifications.
Research Findings and Future Directions
Given the lack of specific research findings on 1-(Pyridin-3-yl)piperidine-4-carbonitrile, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This would involve evaluating its interactions with various biological targets and assessing its pharmacokinetic properties.
Note:
Due to the limited availability of specific research on 1-(Pyridin-3-yl)piperidine-4-carbonitrile, the information provided is based on general knowledge of piperidine derivatives and related compounds. Further detailed studies are required to fully understand its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume